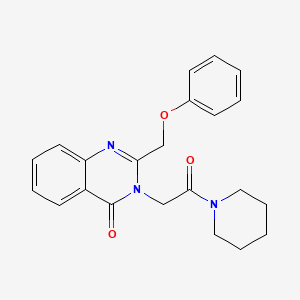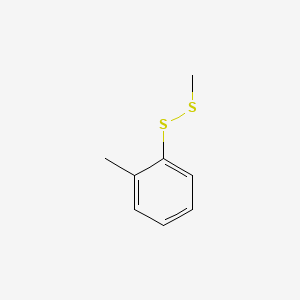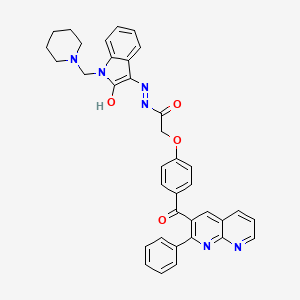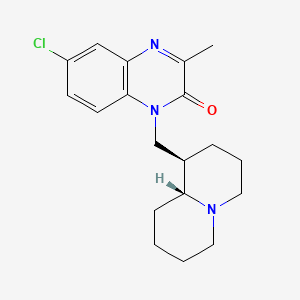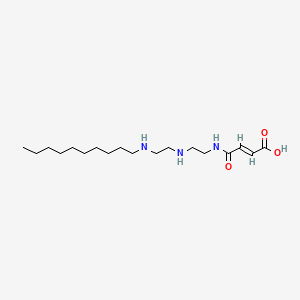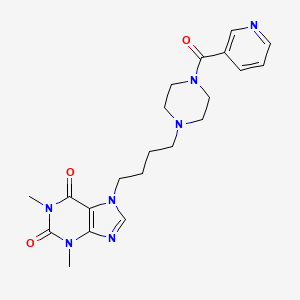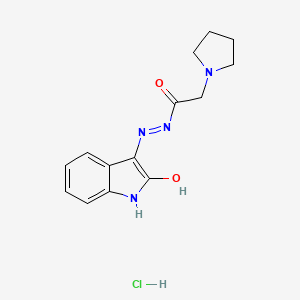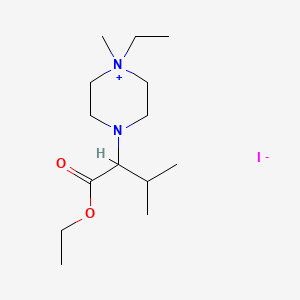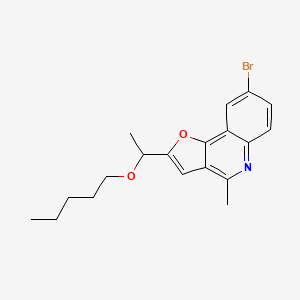
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a methyl group, and a pentyloxyethyl side chain, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactionsThe pentyloxyethyl side chain is then added via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets. The bromine atom and the furoquinoline core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylquinoline: Lacks the bromine and pentyloxyethyl groups, making it less versatile in chemical reactions.
8-Bromoquinoline: Does not have the methyl and pentyloxyethyl groups, limiting its biological activity.
2-(1-(Pentyloxy)ethyl)quinoline: Missing the bromine atom, which is crucial for certain reactions.
Uniqueness
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
88654-71-1 |
|---|---|
Fórmula molecular |
C19H22BrNO2 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
8-bromo-4-methyl-2-(1-pentoxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H22BrNO2/c1-4-5-6-9-22-13(3)18-11-15-12(2)21-17-8-7-14(20)10-16(17)19(15)23-18/h7-8,10-11,13H,4-6,9H2,1-3H3 |
Clave InChI |
CJFFJMLNHCKLKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



